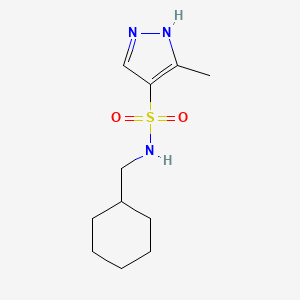![molecular formula C11H11N3O4S B7559469 2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)
2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as MPAABA and is a member of the sulfonamide family of compounds. MPAABA has been studied for its potential use as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of MPAABA is not fully understood, but studies have suggested that it may work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. MPAABA may also work by inhibiting the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that MPAABA has a number of biochemical and physiological effects. These include the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of inflammatory cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPAABA in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, MPAABA has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. However, one limitation of using MPAABA in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are a number of future directions for the study of MPAABA. One area of interest is the development of new derivatives of MPAABA that may have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of MPAABA and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of MPAABA involves the reaction of 2-aminobenzoic acid with methyl(1H-pyrazol-4-ylsulfonyl) chloride in the presence of a base. This reaction results in the formation of MPAABA as a white crystalline solid.
Aplicaciones Científicas De Investigación
MPAABA has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its potential use as a therapeutic agent for the treatment of cancer. Studies have shown that MPAABA has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MPAABA has also been studied for its potential use in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-14(19(17,18)8-6-12-13-7-8)10-5-3-2-4-9(10)11(15)16/h2-7H,1H3,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEFLOHMBFCTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)

![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)

![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)